molecular formula C6H4Cl2N2OS B2935414 4-Chloro-2-(methylthio)pyrimidine-5-carbonyl chloride CAS No. 55084-66-7

4-Chloro-2-(methylthio)pyrimidine-5-carbonyl chloride

Cat. No.: B2935414
CAS No.: 55084-66-7
M. Wt: 223.07
InChI Key: NMFCRGDGVPCDHH-UHFFFAOYSA-N
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Description

4-Chloro-2-(methylthio)pyrimidine-5-carbonyl chloride is a chemical compound with the molecular formula C6H4Cl2N2OS and a molecular weight of 223.08 g/mol . This compound is known for its applications in medicinal chemistry and organic synthesis. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine.

Scientific Research Applications

4-Chloro-2-(methylthio)pyrimidine-5-carbonyl chloride is widely used in scientific research due to its versatility in organic synthesis. Some of its applications include:

Safety and Hazards

4-Chloro-2-(methylthio)pyrimidine-5-carbonyl chloride is considered hazardous. It may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It’s recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection .

Mechanism of Action

The compound’s pharmacokinetics, including its absorption, distribution, metabolism, and excretion (ADME), would also depend on various factors such as its formulation, route of administration, and individual patient characteristics.

Environmental factors such as pH, temperature, and the presence of other chemicals could potentially influence the compound’s stability and efficacy.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-2-(methylthio)pyrimidine-5-carbonyl chloride typically involves the chlorination of 2-(methylthio)pyrimidine-5-carboxylic acid. The reaction is carried out in the presence of thionyl chloride (SOCl2) under reflux conditions. The general reaction scheme is as follows: [ \text{C6H4N2OS} + \text{SOCl2} \rightarrow \text{C6H4Cl2N2OS} + \text{SO2} + \text{HCl} ]

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and controlled environments helps in maintaining consistency and quality of the product.

Types of Reactions:

    Substitution Reactions: this compound undergoes nucleophilic substitution reactions where the chlorine atom is replaced by various nucleophiles such as amines, alcohols, and thiols.

    Oxidation Reactions: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction Reactions: The carbonyl chloride group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide (NaN3), potassium thiocyanate (KSCN), and various amines are commonly used.

    Oxidation: Hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA) are typical oxidizing agents.

    Reduction: Lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are common reducing agents.

Major Products Formed:

    Substitution: Formation of substituted pyrimidines.

    Oxidation: Formation of sulfoxides and sulfones.

    Reduction: Formation of alcohols.

Comparison with Similar Compounds

Uniqueness: 4-Chloro-2-(methylthio)pyrimidine-5-carbonyl chloride is unique due to its reactivity and versatility in forming various derivatives. Its ability to undergo multiple types of chemical reactions makes it a valuable intermediate in organic synthesis and medicinal chemistry.

Properties

IUPAC Name

4-chloro-2-methylsulfanylpyrimidine-5-carbonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4Cl2N2OS/c1-12-6-9-2-3(5(8)11)4(7)10-6/h2H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMFCRGDGVPCDHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC=C(C(=N1)Cl)C(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4Cl2N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55084-66-7
Record name 4-chloro-2-(methylsulfanyl)pyrimidine-5-carbonyl chloride
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